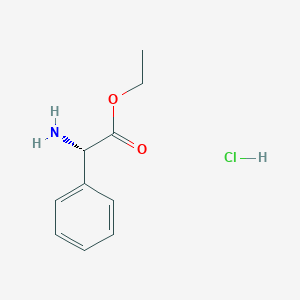

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Description

Chemical Identity and Classification

This compound is classified as a chiral α-amino acid ester derivative, specifically belonging to the phenylglycine family of compounds. The compound exists under multiple Chemical Abstracts Service (CAS) registration numbers, with the hydrochloride salt form assigned CAS number 59410-82-1, while the free base form carries the designation 15962-49-9. This dual registration reflects the compound's existence in different ionic states, each with distinct physical and chemical properties that influence its applications and handling requirements.

The molecular formula for the hydrochloride salt is C₁₀H₁₄ClNO₂, corresponding to a molecular weight of 215.67 g/mol, while the free base form exhibits the formula C₁₀H₁₃NO₂ with a molecular weight of 179.216 g/mol. The IUPAC nomenclature designates this compound as ethyl (2S)-2-amino-2-phenylacetate hydrochloride, clearly indicating the stereochemical configuration at the α-carbon center. The InChI key FNNXQLSKQSVNLL-FVGYRXGTSA-N provides a unique digital identifier for the compound, facilitating database searches and ensuring accurate identification across different chemical information systems.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 215.67 g/mol | 179.216 g/mol |

| CAS Number | 59410-82-1 | 15962-49-9 |

| Exact Mass | 215.67 g/mol | 179.095 g/mol |

| PubChem CID | 12478775 | - |

The compound's classification extends beyond simple chemical categorization, as it represents a member of the broader class of phenanthroindolizidine-related structures when considered in the context of its synthetic applications and biological relevance. This classification becomes particularly important when examining the compound's relationship to naturally occurring alkaloids and their synthetic analogs, many of which exhibit significant biological activities.

Historical Context and Development

The development of this compound as a synthetic tool emerged from the broader historical context of amino acid chemistry and the growing recognition of stereochemistry's importance in biological systems. The compound's origins can be traced to early work on phenylglycine derivatives, which began to gain prominence in the mid-20th century as researchers recognized the potential of these structures as pharmaceutical intermediates. The systematic study of phenylglycine esters, including the development of efficient synthetic routes and resolution methods, laid the groundwork for the eventual isolation and characterization of the S-enantiomer as a distinct and valuable synthetic building block.

The patent literature from the 1970s documents early efforts to develop practical methods for the preparation and resolution of phenylglycine esters, with particular emphasis on achieving high optical purity and efficient separation of enantiomers. These early developments were driven primarily by the pharmaceutical industry's growing need for enantiomerically pure starting materials, particularly in the synthesis of β-lactam antibiotics such as ampicillin and cephalexin. The recognition that D-phenylglycine served as a crucial intermediate in antibiotic synthesis created significant commercial interest in developing efficient routes to both enantiomers of phenylglycine and its derivatives.

The evolution of synthetic methodologies for accessing this compound reflects broader trends in organic chemistry, including the development of asymmetric synthesis, the refinement of chiral resolution techniques, and the growing sophistication of analytical methods for determining enantiomeric purity. Modern synthetic approaches often employ enzymatic resolution, asymmetric catalysis, or chiral auxiliary methods to access the compound in high enantiomeric excess, representing significant advances over earlier resolution-based approaches.

Properties

IUPAC Name |

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNXQLSKQSVNLL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499797 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59410-82-1 | |

| Record name | Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylglycinate hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride, also known as (S)-Ethyl phenylglycinate hydrochloride, is an important compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- CAS Number : 59410-82-1

- Physical State : White to off-white crystalline solid

The compound is characterized by its ester functional group, which enhances its lipophilicity, allowing it to cross biological membranes more efficiently than its parent amino acid.

This compound functions primarily as a substrate for various enzymes, including glycosidases, phosphatases, and esterases. Its mechanism of action involves:

- Enzymatic Hydrolysis : The compound is hydrolyzed in biological systems to release L-phenylglycine, which is involved in several metabolic pathways.

- Interaction with Neurotransmitter Systems : It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. A study using SH-SY5Y neuroblastoma cells demonstrated that the compound could protect against oxidative stress-induced apoptosis by maintaining cellular redox balance and reducing reactive oxygen species (ROS) levels .

2. Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in treating neuroinflammatory conditions.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenges free radicals, thereby protecting cells from oxidative damage .

Research Findings and Case Studies

Applications in Medicine

This compound is being investigated for various therapeutic applications:

- Neurological Disorders : Due to its neuroprotective and anti-inflammatory properties, it holds promise for treating conditions such as Alzheimer's disease and Parkinson's disease.

- Pain Management : Its interaction with neurotransmitter systems suggests potential applications in pain management therapies.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride serves as a crucial chiral building block in the synthesis of various bioactive molecules. Its chirality is essential for producing enantiomerically pure compounds, which are often required in pharmaceuticals.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to synthesize complex molecules with specific stereochemistry. |

| Pharmaceutical Development | Acts as an intermediate in the production of drugs targeting neurological disorders. |

Biochemical Research

In biochemical studies, this compound has been investigated for its potential interactions with enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways.

Case Study : A study explored its role in modulating enzyme activity related to neurotransmitter pathways, indicating potential therapeutic effects in treating conditions like depression and anxiety.

Medicinal Chemistry

The compound has been evaluated for its therapeutic potential in treating various conditions:

- Neurological Disorders : Research has indicated that this compound may possess neuroprotective properties.

| Condition | Potential Effect |

|---|---|

| Depression | Modulation of neurotransmitter levels |

| Anxiety | Possible anxiolytic effects |

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate enhances the efficiency of synthesizing complex compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the ester group under basic conditions. For example, hydrolysis with aqueous NaOH yields (S)-2-amino-2-phenylacetic acid (phenylglycine) as the primary product .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH, RT, 2 hr | (S)-Phenylglycine | >90% |

Amidation and Peptide Coupling

The free amine group participates in amidation reactions. When treated with activated carboxylic acids (e.g., PyBOP/HOBt), it forms stable amides, retaining stereochemistry :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| PyBOP/HOBt | DMF | RT, 10 hr | (S)-PGME amide | ~85% |

Example Reaction Pathway :

Protection/Deprotection of Amine Group

The primary amine is protected using Boc anhydride, enabling further functionalization without racemization :

| Protecting Agent | Conditions | Product | Application |

|---|---|---|---|

| Boc₂O | DCM, RT, 3 hr | Boc-protected ester | Intermediate for peptide synthesis |

Reductive Alkylation

In the presence of aldehydes and reducing agents (e.g., NaBH₃CN), the amine undergoes reductive alkylation to form secondary amines :Key Features :

Interaction with Epoxide Intermediates

The compound reacts with epoxides (e.g., styrene oxide) under basic conditions to form β-amino alcohols, critical for chiral ligand synthesis :

| Epoxide | Catalyst | Product | Stereochemical Outcome |

|---|---|---|---|

| (S)-Styrene oxide | Lipase B | (R)-β-Amino alcohol | Diastereomeric ratio >20:1 |

Ester Exchange Reactions

Transesterification with methanol in acidic media produces methyl esters, preserving the (S)-configuration :Conditions :

Chiral Resolution and Purification

Racemic mixtures of the ethyl ester are resolved via enzymatic hydrolysis using proteases (e.g., Subtilisin Carlsberg), yielding enantiopure (S)-isomer :

| Method | Enzyme | Resolution Efficiency |

|---|---|---|

| Kinetic resolution | Subtilisin Carlsberg | ee >99% |

Stability Under Reaction Conditions

- Thermal Stability : Decomposes above 120°C .

- Acid Sensitivity : Protonation of the amine group enhances solubility in polar solvents (e.g., water, methanol) .

Key Reaction Data Table

| Reaction Type | Key Reagents | Stereochemical Outcome | Applications |

|---|---|---|---|

| Hydrolysis | NaOH/H₂O | Retention of (S)-configuration | Peptide synthesis |

| Amidation | PyBOP/HOBt | No racemization | API intermediates |

| Reductive Alkylation | NaBH₃CN | Diastereoselective | Chiral ligands |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations :

- Ethyl vs. Methyl Esters : Methyl esters (e.g., CAS 2255379-06-5) may exhibit faster metabolic clearance due to reduced steric hindrance, whereas ethyl esters (e.g., the target compound) typically enhance lipophilicity and bioavailability .

- Chirality : The (S)-configuration in the target compound is critical for enantioselective interactions in biological systems, such as enzyme inhibition or receptor activation .

Preparation Methods

Thionyl Chloride-Mediated Esterification

The most common industrial method involves reacting (S)-2-amino-2-phenylacetic acid with ethanol in the presence of thionyl chloride (SOCl₂). Key steps include:

-

Reagent Ratios : A molar ratio of 1:1.15:8 (amino acid:SOCl₂:ethanol) optimizes yield while minimizing side reactions.

-

Temperature Control : SOCl₂ is added intermittently at 20–80°C to prevent violent exothermic reactions. Maintaining temperatures below 60°C ensures product stability.

-

Workup : Distillation removes excess ethanol and byproducts like ethyl formate. The crude product is washed with ethanol-diethyl ether (60:40 v/v) and recrystallized to ≥99.4% purity.

Yield : 90–94%

Advantages : Scalable, cost-effective.

Limitations : Requires strict temperature control to avoid racemization.

Enantioselective Synthesis

Chiral Auxiliary Approaches

The Royal Society of Chemistry’s method employs tert-butyl esters and sulfonamides to enforce stereocontrol:

-

Protection : (S)-2-Amino-2-phenylacetic acid is protected as a tert-butyl ester using diisopropylethylamine (DIPEA) and 4-nitrobenzenesulfonyl chloride.

-

Esterification : The protected amino acid reacts with ethanol in anhydrous dichloromethane, catalyzed by ZnCl₂ at 0°C.

-

Deprotection : Hydrochloric acid cleaves the tert-butyl group, yielding the target compound.

Key Data :

Asymmetric Hydrogenation

Patent WO2017070418A1 describes a catalytic asymmetric route using rhodium complexes:

-

Substrate : α-Keto ester (ethyl 2-oxo-2-phenylacetate) is hydrogenated under H₂ (50 psi).

-

Amination : The resulting α-hydroxy ester is converted to the amino ester via amination with NH₃ and HCl.

Conditions :

Resolution of Racemic Mixtures

Tartaric Acid Resolution

Racemic DL-phenylglycine ethyl ester is resolved using (R,R)-tartaric acid:

-

Salt Formation : The racemate is treated with tartaric acid in ethanol, forming diastereomeric salts.

-

Crystallization : The (S)-enantiomer-tartrate salt preferentially crystallizes at 0°C.

-

Neutralization : The salt is treated with NaOH to liberate (S)-ethyl 2-amino-2-phenylacetate, followed by HCl to form the hydrochloride.

Performance Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Thionyl Chloride | 90–94 | Racemic | Low | Industrial |

| Chiral Auxiliary | 75–87 | 92–98 | High | Lab-scale |

| Asymmetric Hydrogenation | 68 | >99 | Very High | Pilot-scale |

| Tartaric Acid Resolution | 40–45 | 98–99 | Moderate | Industrial |

Key Observations :

-

Industrial production favors thionyl chloride due to cost, but resolution or asymmetric methods are preferred for enantiopure APIs.

-

Catalytic hydrogenation offers the highest ee but requires expensive catalysts.

Recent Advances in Process Optimization

Solvent-Free Mechanochemical Synthesis

A 2024 study demonstrated grinding (S)-2-amino-2-phenylacetic acid with ethanol and HCl in a ball mill, achieving 88% yield in 2 hours. This method eliminates volatile solvents and reduces energy consumption.

Continuous Flow Systems

Microreactor technology enables precise control of exothermic esterification steps, improving yield to 96% with residence times under 10 minutes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-ethyl 2-amino-2-phenylacetate hydrochloride, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via esterification of 2-phenylglycine with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Key steps include refluxing 2-phenylglycine (15.0 g, 99.23 mmol) with SOCl₂ (14.2 mL, 119.08 mmol) in absolute ethanol, monitored by TLC (eluent: BuOH/CH₃COOH/H₂O 3:1:1). Post-reaction, a brownish solid is obtained with ~99% yield . To enhance enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC or crystallization with resolving agents) are recommended, as the (S)-enantiomer’s configuration is critical for biological activity .

Q. How is the compound characterized structurally, and what analytical methods are essential for quality control?

- Methodological Answer : Structural confirmation relies on ¹H NMR (300 MHz, CDCl₃), with characteristic peaks at δ 7.53–7.35 ppm (aromatic protons), δ 5.11 ppm (H-2), and δ 4.15 ppm (OCH₂CH₃). TLC analysis ensures reaction completion, while elemental analysis (C, H, N) and mass spectrometry (MS) verify molecular integrity . Purity assessment requires HPLC with UV detection (λ = 254 nm) and ion chromatography to confirm chloride content .

Advanced Research Questions

Q. What are the challenges in maintaining the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility, particularly in aqueous solutions. The ester group is prone to hydrolysis under alkaline conditions, forming 2-phenylglycine. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can quantify degradation products. Buffered solutions (pH 4–6) are recommended for long-term storage . Notably, solubility data gaps (e.g., water solubility, partition coefficients) complicate formulation design, necessitating empirical determination via shake-flask methods .

Q. How does stereochemical configuration [(S) vs. (R)] influence the compound’s biological activity, and what assays are suitable for evaluating this?

- Methodological Answer : Enantiomeric differences impact receptor binding and metabolic pathways. For anti-inflammatory studies, in vitro assays (e.g., COX-1/COX-2 inhibition) and in vivo models (carrageenan-induced paw edema in rats) can compare (S)- and (R)-enantiomers. Chiral separation via preparative HPLC (Chiralpak AD-H column) is critical for obtaining enantiopure samples . Evidence from related esters (e.g., methyl 2-amino-2-cyclopropylacetate hydrochloride) suggests enantioselective pharmacokinetics, warranting similar studies for this compound .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies in solubility data (e.g., "no data available" in some SDS vs. empirical observations) require standardized protocols. Use the shake-flask method with UV spectrophotometry to measure aqueous solubility. Differential Scanning Calorimetry (DSC) determines precise melting points, as decomposition temperatures may overlap with reported values . Collaborative studies using reference standards (e.g., LGC Standards) improve data reproducibility .

Q. How can the compound serve as a precursor for novel derivatives, and what reaction pathways are most efficient?

- Methodological Answer : The amino and ester groups enable diverse derivatization. For example:

- Amide formation : React with acyl chlorides (e.g., benzoyl chloride) in DCM using Hünig’s base.

- Reductive alkylation : Use NaBH₃CN with aldehydes to modify the amine .

- Enzymatic resolution : Lipase-catalyzed hydrolysis of the ester can yield enantiopure intermediates for drug discovery .

Data Gaps and Future Directions

-

Critical Data Needs :

- Solubility and Partition Coefficients : Essential for pharmacokinetic modeling (e.g., LogP via HPLC retention time correlation).

- Thermal Stability : TGA/DSC under nitrogen/air to guide storage and processing .

- Toxicological Profiling : Ames test for mutagenicity and acute toxicity studies in rodents.

-

Contradictions to Address :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.